3-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
CAS No.: 2090266-11-6
Cat. No.: VC3154781
Molecular Formula: C12H10ClN3
Molecular Weight: 231.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2090266-11-6 |
|---|---|
| Molecular Formula | C12H10ClN3 |
| Molecular Weight | 231.68 g/mol |
| IUPAC Name | 3-[4-(chloromethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine |
| Standard InChI | InChI=1S/C12H10ClN3/c1-2-6-16-9-11(7-13)12(15-16)10-4-3-5-14-8-10/h1,3-5,8-9H,6-7H2 |
| Standard InChI Key | PCGQAXPJUNWLMC-UHFFFAOYSA-N |
| SMILES | C#CCN1C=C(C(=N1)C2=CN=CC=C2)CCl |
| Canonical SMILES | C#CCN1C=C(C(=N1)C2=CN=CC=C2)CCl |
Introduction
3-(4-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a complex organic compound that incorporates a pyridine ring linked to a pyrazole moiety. The compound features a chloromethyl group attached to the pyrazole ring and a prop-2-yn-1-yl (propargyl) group, which provides a reactive site for further chemical modifications. This compound is of interest in organic synthesis and potentially in pharmaceutical or materials science applications due to its functional groups.
Synthesis and Applications
The synthesis of 3-(4-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine typically involves multiple steps, starting from simpler pyrazole and pyridine derivatives. The presence of a chloromethyl group allows for further functionalization through nucleophilic substitution reactions, while the propargyl group can participate in click chemistry reactions, providing a versatile platform for the creation of complex molecules.
| Potential Applications | Description |
|---|---|
| Pharmaceuticals | The compound's structure suggests potential biological activity, making it a candidate for drug discovery efforts. |
| Materials Science | The reactive groups could be used to create novel materials with specific properties. |
| Organic Synthesis | Useful as an intermediate in the synthesis of more complex molecules. |
Safety and Handling
Handling 3-(4-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine requires caution due to the presence of reactive and potentially hazardous groups. The chloromethyl group is known to be reactive and may pose health risks if not handled properly.
| Hazard Information | Description |
|---|---|
| Toxicity | May be harmful if ingested or inhaled. |
| Skin Irritation | May cause skin irritation. |
| Eye Protection | Protective eyewear is recommended. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume